Acetamide, N-(2-amino-4-(pentyloxy)phenyl)-
CAS No.: 151717-27-0
Cat. No.: VC16992208
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151717-27-0 |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | N-(2-amino-4-pentoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C13H20N2O2/c1-3-4-5-8-17-11-6-7-13(12(14)9-11)15-10(2)16/h6-7,9H,3-5,8,14H2,1-2H3,(H,15,16) |
| Standard InChI Key | YPVDRQJSKHDMOG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=CC(=C(C=C1)NC(=O)C)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic name, acetamide, N-(2-amino-4-(pentyloxy)phenyl)-, reflects its structure:
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A phenyl ring with:
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An amino group (-NH₂) at the 2-position.
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A pentyloxy group (-O-C₅H₁₁) at the 4-position.
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An acetamide moiety (-NH-CO-CH₃) attached to the amino-substituted carbon.
Molecular Formula: C₁₃H₂₀N₂O₂
Molecular Weight: 236.31 g/mol (calculated from atomic masses).
Table 1: Structural Comparison with Analogous Compounds
The amino group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to nitro or unsubstituted analogs .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves:
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Nitration: Introducing a nitro group at the 2-position of 4-pentyloxyphenylacetamide using nitric acid.
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Reduction: Converting the nitro group to an amino group via catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.
Key Reaction:
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Methods |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75 | Recrystallization |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 80–90 | Column chromatography |
Reactivity Profile
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Amino Group: Participates in acylation, alkylation, and diazotization.
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Acetamide Moiety: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.
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Pentyloxy Chain: Enhances lipophilicity, influencing solubility (logP ≈ 2.8 estimated) .
Physicochemical Properties
Physical Characteristics
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Melting Point: Estimated 110–115°C (higher than non-amino analog due to H-bonding).
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Solubility:
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Water: ~0.5 mg/mL (25°C).
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Ethanol: ~50 mg/mL.
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Chloroform: ~100 mg/mL.
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Stability: Stable under ambient conditions but sensitive to oxidative degradation.
Table 3: Comparative Solubility Data
| Solvent | N-(2-Amino-4-(pentyloxy)phenyl)acetamide | N-[4-(Pentyloxy)phenyl]acetamide |
|---|---|---|
| Water | 0.5 mg/mL | 0.3 mg/mL |
| Ethanol | 50 mg/mL | 45 mg/mL |
| Chloroform | 100 mg/mL | 120 mg/mL |
Research Gaps and Future Directions
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Toxicokinetics: No in vivo absorption/distribution studies available.
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Ecotoxicity: Long-term effects on aquatic organisms uncharacterized.
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Synthetic Optimization: Scalable routes for high-purity batches (>99%) needed.
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